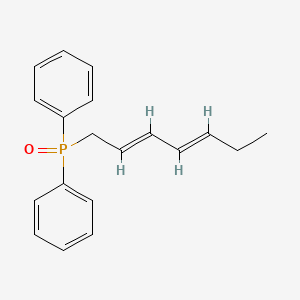

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a conjugated diene system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide typically involves the reaction of diphenylphosphine oxide with a suitable diene precursor under controlled conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (E,E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other phosphine oxide coupling reactions. The process typically requires stringent control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or other higher oxidation state compounds.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The diene system can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution at the diene system.

Major Products

The major products formed from these reactions include phosphonic acids, substituted phosphine oxides, and various diene derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis for the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide involves its interaction with molecular targets through the phosphine oxide group and the conjugated diene system. The compound can act as a ligand, forming complexes with metal ions, or as a reactive intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or catalysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diphenylphosphine Oxide: Lacks the conjugated diene system, making it less versatile in certain reactions.

Triphenylphosphine Oxide: Similar in structure but with three phenyl groups, leading to different reactivity and applications.

Phosphine Oxides with Different Diene Systems: Variations in the diene system can significantly alter the chemical properties and reactivity.

Uniqueness

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide is unique due to its specific combination of a conjugated diene system and a phosphine oxide group, which imparts distinct reactivity and potential for diverse applications in synthesis, catalysis, and materials science.

Activité Biologique

(E,E)-2,4-Heptadienyldiphenylphosphine oxide is a phosphine oxide compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H19O2P

- Molecular Weight : 312.33 g/mol

- CAS Number : 91575-92-7

Applications in Research

This compound is primarily used in:

- Coordination Chemistry : It acts as a ligand in metal coordination complexes, which can be utilized in catalysis and material science.

- Biological Studies : The compound has shown potential in biological applications, including anti-bacterial and anti-fungal activities. It is also investigated for its effects on eukaryotic organisms' lifespan and cellular processes .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant anti-bacterial and anti-fungal properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways .

- Cellular Interaction : The phosphine oxide moiety may interact with various cellular targets, influencing signaling pathways that regulate cell growth and apoptosis.

- Eukaryotic Organism Effects : Research suggests the compound may alter the lifespan and health of eukaryotic organisms through mechanisms that are yet to be fully elucidated .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A laboratory study demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as a therapeutic agent .

- Impact on Eukaryotic Cells : In a controlled experiment involving yeast cells, this compound was shown to extend lifespan by modulating oxidative stress responses. This suggests possible applications in aging research and cellular health .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPNYAAYIKMMRT-ZDHPXMGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of exchanging the α-protons in (E,E)-2,4-Heptadienyldiphenylphosphine oxide with deuterium or tritium?

A1: The exchange of α-protons with deuterium (2H) or tritium (3H) in this compound is a crucial step in synthesizing specifically labeled derivatives of Fecapentaene-12. [] These labeled compounds, [6‐2H] and [6‐3H]fecapentaene‐12, are valuable tools in research. Isotopic labeling allows scientists to track the fate and metabolism of Fecapentaene-12 within biological systems, providing insights into its mechanism of action and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.